molecular formula C14H13N3O3 B2883795 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034354-37-3

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2883795
CAS No.: 2034354-37-3
M. Wt: 271.276
InChI Key: DVVBCNQFJQTKJP-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide” is a compound that has been mentioned in patents filed by Cornell University and Novita Pharmaceuticals, Inc . The compound is part of a series of compounds and methods for inhibiting fascin activity or treating a condition or disorder mediated by fascin activity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A novel class of compounds, including 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, has been synthesized starting from corresponding acid derivatives. These compounds represent a significant advancement in the synthesis of furan-fused heterocycles, with potential applications in the development of new pharmaceuticals and materials. The synthesis involves intramolecular cyclization, showcasing the versatility of furan compounds in chemical synthesis (Ergun et al., 2014).

Antimicrobial and Anticancer Activities

Furan derivatives have demonstrated significant biological activities, including antimicrobial and anticancer effects. A study on pyridine and thioamide derivatives, starting from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, revealed high cytotoxicity against MCF-7 cell lines. These findings suggest that furan derivatives can serve as potent compounds in the development of new anticancer drugs (Zaki et al., 2018).

Furan-Based Ligands for Metal Complexes

The synthesis and characterization of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have led to the development of metal complexes with significant antibacterial activity. These studies highlight the potential of furan derivatives in creating new materials with applications in antimicrobial treatments (Patel, 2020).

Mechanism of Action

The compound is part of a series of compounds designed to inhibit fascin activity . Fascin is a protein involved in cell migration, invasion, and other processes related to tumor metastasis . By inhibiting fascin, these compounds could potentially prevent or treat conditions mediated by fascin activity, such as certain types of cancer .

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(12-2-6-20-10-12)15-3-4-17-8-13(7-16-17)11-1-5-19-9-11/h1-2,5-10H,3-4H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVBCNQFJQTKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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